molecular formula C10H19NO B2758298 1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine CAS No. 2248416-70-6

1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine

Cat. No.: B2758298
CAS No.: 2248416-70-6
M. Wt: 169.268
InChI Key: ZUTPUCGVHSCUJC-UHFFFAOYSA-N
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Description

1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine is a bicyclic amine characterized by a spirocyclic framework combining a six-membered oxane ring and a five-membered hydrocarbon ring. The compound’s structure includes an ethylamine side chain attached to the spiro junction, conferring unique physicochemical properties.

Properties

IUPAC Name

1-(6-oxaspiro[3.5]nonan-7-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8(11)9-3-6-10(7-12-9)4-2-5-10/h8-9H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTPUCGVHSCUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(CCC2)CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spiro-ether ring. Subsequent functionalization with ethanamine can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of spirocyclic compounds .

Scientific Research Applications

1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following compounds share spirocyclic frameworks but differ in ring size, heteroatom placement, and functional groups:

Table 1: Structural Comparison
Compound Name Spiro System Molecular Formula Molecular Weight Key Features Reference
1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine 6-oxa, [3.5]nonane C10H19NO 169.26 g/mol Ethylamine side chain, oxygen in 6-membered ring
2-{2-Oxaspiro[3.5]nonan-7-yl}ethan-1-amine 2-oxa, [3.5]nonane C10H19NO 169.26 g/mol Oxygen in 5-membered ring; altered stereoelectronic effects
2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine 6-oxa, [3.4]octane C9H17NO 155.24 g/mol Smaller spiro system (octane vs. nonane)
2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethanamine 1,4-dioxa, [4.4]nonane C8H16N2O2 172.23 g/mol Dual oxygen atoms, nitrogen in spiro core
1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine 5-oxa, [3.4]octene C7H12N2O 140.18 g/mol Unsaturated ring, combined O/N heteroatoms

Pharmacological and Physicochemical Insights

  • Sigma Receptor Affinity: Compounds like AB21 (2-phenylethyl-diazaspiro[3.5]nonane) demonstrate high sigma-1 receptor binding (Ki < 10 nM) .
  • Solubility and Bioavailability : The presence of oxygen atoms (e.g., 1,4-dioxa systems in ) enhances aqueous solubility compared to hydrocarbon-dominated analogs.

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